REACTION_CXSMILES
|
O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:22][C:23]1[C:31]([F:32])=[CH:30][C:29]([O:33][Si](C(C)C)(C(C)C)C(C)C)=[CH:28][C:24]=1[C:25]([OH:27])=[O:26].O>O1CCCC1>[F:22][C:23]1[C:31]([F:32])=[CH:30][C:29]([OH:33])=[CH:28][C:24]=1[C:25]([OH:27])=[O:26] |f:0.1.2.3.4|
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Name
|
|
Quantity
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191 g
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Type
|
reactant
|
Smiles
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O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
99.13 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)O)C=C(C=C1F)O[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1000 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the resulting mixture stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×500 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |